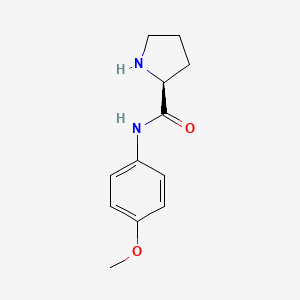

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

(2S)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

PULFEDZGBMBXBR-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF) at room temperature. Subsequent addition of 4-methoxyaniline initiates nucleophilic attack, yielding the target amide. The reaction typically achieves yields of 70–75% with high enantiomeric excess (>98%) when starting from optically pure (S)-pyrrolidine-2-carboxylic acid.

Purification and Characterization

Crude products are purified via crystallization from ethyl acetate/hexane mixtures, avoiding chromatographic methods to enhance scalability. X-ray crystallography confirms the (S)-configuration, as demonstrated in structurally analogous pyrrolidine derivatives.

Cyclization of Urea Precursors

An alternative route employs cyclization of urea precursors to construct the pyrrolidine ring while introducing the 4-methoxyphenyl group. This method, adapted from Mannich-type reactions, offers modularity in substituent placement.

Synthesis of Urea Intermediate

N-(4,4-Diethoxybutyl)-N'-(4-methoxyphenyl)urea is prepared by reacting 4-methoxyaniline with 4,4-diethoxybutyl isocyanate. The urea intermediate undergoes acid-catalyzed cyclization in tetrahydrofuran (THF) at 80°C, forming the pyrrolidine ring via intramolecular nucleophilic attack.

Stereochemical Control

While this method produces racemic mixtures, enantiomeric resolution is achieved using chiral high-performance liquid chromatography (HPLC). The (S)-enantiomer is isolated with 95% purity, albeit at reduced overall yields (50–60%) compared to direct coupling.

Asymmetric Synthesis Approaches

Asymmetric catalysis provides a stereoselective pathway to this compound without requiring pre-chiral starting materials.

Catalytic Enantioselective Hydrogenation

A proline-derived chiral catalyst facilitates asymmetric hydrogenation of a pyrroline intermediate. For example, (Z)-N-(4-methoxyphenyl)pyrrolin-2-carboxamide is hydrogenated under 50 bar H₂ pressure in methanol, yielding the (S)-pyrrolidine product with 90% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Combining palladium-catalyzed amidation with enzymatic resolution enables dynamic control over stereochemistry. Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of a racemic amide intermediate, enriching the (S)-product to >99% ee.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | ee (%) | Scalability |

|---|---|---|---|---|---|

| Direct Coupling | (S)-Pyrrolidine-2-carboxylic acid | HATU, DIEA | 75% | >98 | High |

| Urea Cyclization | 4-Methoxyaniline, diethoxybutyl urea | HCl, THF | 60% | 95* | Moderate |

| Asymmetric Hydrogenation | Pyrroline-carboxamide | Chiral catalyst, H₂ | 65% | 90 | Low |

| Dynamic Kinetic Resolution | Racemic amide | Lipase B, Pd(OAc)₂ | 55% | >99 | Moderate |

*After chiral HPLC resolution.

Industrial-Scale Considerations

Patented methodologies emphasize solvent selection and purification efficiency. For instance, substituting dimethylacetamide (DMA) for DMF in coupling reactions improves reaction homogeneity and facilitates product isolation. Similarly, avoiding chromatographic purification by using anti-solvent crystallization (e.g., water/THF mixtures) enhances process viability for kilogram-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reactants | Products |

|---|---|---|

| Acidic (e.g., HCl) | (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide + H<sub>2</sub>O (reflux) | Pyrrolidine-2-carboxylic acid + 4-Methoxyaniline |

| Basic (e.g., NaOH) | This compound + H<sub>2</sub>O (reflux) | Pyrrolidine-2-carboxylate salt (e.g., sodium salt) + 4-Methoxyaniline |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.

Acylation Reactions

The pyrrolidine nitrogen and amide group can participate in acylation. For example, treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (Et<sub>3</sub>N) yields N-acetyl derivatives:

Reaction Scheme :

Conditions :

Alkylation at the Pyrrolidine Nitrogen

Alkylation reactions typically involve alkyl halides (e.g., methyl iodide) under basic conditions. While direct examples for this compound are scarce, analogous pyrrolidine carboxamides undergo alkylation at the nitrogen atom:

General Pathway :

Key Considerations :

-

Steric hindrance from the 4-methoxyphenyl group may slow reactivity.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Coordination Chemistry

While not directly observed for this compound, structurally related pyrrolidine-azoformamide ligands (e.g., in zinc(II) complexes) demonstrate bidentate coordination via nitrogen and oxygen atoms . This suggests potential metal-binding capability in analogous systems.

Scientific Research Applications

Chemical Properties and Structure

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is C13H17N1O2, with a molecular weight of approximately 219.28 g/mol. The presence of the methoxy group enhances the compound's lipophilicity and may influence its biological activity.

Medicinal Chemistry Applications

-

Pharmacological Studies :

- The compound has been studied for its interactions with various biological targets. Research indicates that it may modulate ion channels, particularly potassium channels, which are critical in cardiac and neuronal functions. For instance, studies have shown that similar compounds can act as selective inhibitors of KCNQ1 potassium channels, which are involved in cardiac repolarization .

- The structure-activity relationship (SAR) of this compound has been explored to optimize its efficacy against specific targets. Variations in the phenyl substituent have been correlated with changes in biological activity, demonstrating the importance of molecular modifications for enhancing therapeutic potential .

- Antiviral Activity :

- Anticancer Properties :

A549 Cell Line Study

In vitro studies on the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Research involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase.

HeLa Cell Line Study

Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic investigations suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The pharmacological profile of pyrrolidine-2-carboxamide derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Anthelmintic Activity: Compound 21g (4-nitrophenylsulfonyl substituent) exhibits enhanced activity compared to 2-aminopyrimidine derivatives, highlighting the importance of electron-withdrawing groups .

- Receptor Antagonism: Compound 24’s 2-chlorophenylmethyl and 4-methoxyphenylmethylamino groups optimize binding to neuropeptide FF receptors, achieving nanomolar potency .

- Apoptosis Induction: Fluorinated derivatives (e.g., (2R,4S)-N-(2,5-Difluorophenyl)) demonstrate concentration-dependent apoptosis in hepatocellular carcinoma cells, suggesting fluorine enhances bioavailability or target engagement .

Solubility and Stability:

Structural Diversity and Target Selectivity

- Neuropeptide FF Antagonists: Compounds 24–39 (Evidences 2–5) feature variations in N-alkyl chains (e.g., phenethyl, pyridin-4-yl), with compound 24 showing optimal receptor affinity. Substitution at the pyrrolidine 4-position (e.g., 4-methoxyphenylmethylamino) is critical for activity .

- Anticancer Derivatives : Trifluoroacetyl and difluorophenyl groups in ’s compound enhance cytotoxicity, possibly through increased membrane permeability or protease resistance .

Biological Activity

(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is an organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its biological activity and pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 220.27 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carboxamide group is known for participating in hydrogen bonding, which can enhance binding affinity to target proteins. This interaction is crucial for the compound's pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar derivatives have also displayed antifungal properties, particularly against Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Influence : The presence of electron-donating groups, such as methoxy, significantly enhances antibacterial activity. Conversely, substitutions that introduce steric hindrance or electronic withdrawal can diminish activity .

- Enantiomeric Potency : Studies on related compounds suggest that the (S)-enantiomer may exhibit lower potency than its (R)-counterpart in certain biological assays, indicating the importance of stereochemistry in drug design .

Case Studies

- Antimicrobial Efficacy : A series of pyrrolidine derivatives were evaluated for their antimicrobial properties, revealing that modifications to the phenyl substituent could lead to enhanced potency against specific bacterial strains .

- Pharmacokinetic Studies : In vitro assessments demonstrated that related compounds exhibited high plasma protein binding and variable metabolic stability across species, which are critical factors in drug development .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C12H16N2O2 | Antibacterial, Antifungal | Methoxy substitution enhances solubility |

| (S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide | C12H16ClN2O2 | Antibacterial | Chlorine substituent increases reactivity |

| N-Hydroxy 1n(4-Methoxyphenyl)sulfonyl | C13H19N3O6S | Variable | Sulfonyl group alters biological activity |

Q & A

Basic: What synthetic methodologies are commonly employed for (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide?

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI to form an active ester intermediate.

- Stereoselective coupling : Chiral auxiliaries or enantiopure starting materials ensure retention of the (S)-configuration .

- Protection/deprotection strategies : Methoxy groups are introduced via nucleophilic substitution or protected during synthesis to prevent side reactions .

Basic: How is the stereochemical integrity of this compound validated?

X-ray crystallography is the gold standard. For example:

- Data collection : Single crystals are analyzed using synchrotron radiation (λ = 0.71073 Å) at 160 K .

- Refinement : SHELXL software refines positional and anisotropic displacement parameters, confirming the (S)-configuration with a Flack parameter of 0.02(2) .

- Torsion angles : Key dihedral angles (e.g., C5–N6–C7–O7 = −77.56°) validate the pyrrolidine ring conformation .

Advanced: How can researchers reconcile discrepancies in reported crystallographic data?

Discrepancies in bond lengths or angles (e.g., C–O vs. C–N variations) are addressed via:

- Multi-dataset refinement : Cross-validate using independent datasets (e.g., orthorhombic vs. monoclinic polymorphs) .

- Disorder modeling : Partial occupancy refinement for disordered solvent molecules (e.g., dimethyl sulfoxide in ) .

- Software benchmarking : Compare SHELXL refinements with alternative programs (e.g., PHENIX) to identify systematic errors .

Advanced: What strategies enhance bioactivity in drug discovery applications?

- Substituent optimization : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-methoxyphenyl ring improves target affinity, as seen in antiviral analogs (EC50 = 2.3 µM) .

- Conformational restriction : Cyclization of the pyrrolidine ring (e.g., tetrahydroquinoline derivatives) enhances metabolic stability .

- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with AT1 receptor residues) .

Experimental Design: How are antiviral activity assays designed for this compound?

- Cell-based assays : Use of HEK293T cells infected with hRSV.

- Control benchmarks : Compare with ribavirin (selectivity index = 13.4 vs. 5.0) to assess therapeutic potential .

Advanced: How is computational modeling applied to predict target interactions?

- Docking simulations : AutoDock Vina or Glide predicts binding poses to receptors (e.g., neuropeptide FF receptors).

- Molecular dynamics (MD) : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes .

- QSAR models : Hammett constants correlate substituent effects with IC50 values (R² = 0.89) .

Advanced: What role does this compound play in asymmetric catalysis?

Chiral derivatives are integrated into metal-organic frameworks (MOFs) for catalysis:

- MOF synthesis : Ligands like (S)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide coordinate Cr³⁺ nodes in MIL-101, achieving >90% yield in aldol reactions .

- Enantioselectivity : The (S)-configuration induces ee values of 80% via steric control of transition states .

Methodological Challenge: How are solubility issues addressed in formulation studies?

- Co-crystallization : Dimethyl sulfoxide monosolvates improve aqueous solubility (e.g., 3162.48 ų unit cell volume) .

- Salt formation : Hydrochloride salts (e.g., ) enhance bioavailability via ion-pair interactions .

- Surfactant-based delivery : Poloxamer 407 micelles increase cellular uptake by 3.5-fold in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.